molecular formula C20H18O5 B13143524 Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate

Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate

Cat. No.: B13143524
M. Wt: 338.4 g/mol
InChI Key: IDWKJEXBQNOCKR-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate is an organic compound that features a complex structure with multiple functional groups, including hydroxyl, alkyne, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Hexa-2,5-diyn-1-yl Intermediate: This can be achieved through a coupling reaction of appropriate alkyne precursors under palladium-catalyzed conditions.

    Addition of the Phenylprop-2-yn-1-yl Group: This step might involve a Sonogashira coupling reaction to introduce the phenylprop-2-yn-1-yl group.

    Esterification: The final step could involve the esterification of the intermediate with dimethyl malonate under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions and the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne groups can be reduced to alkenes or alkanes.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or esters.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, its reactivity would be influenced by the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester with similar reactivity in esterification and substitution reactions.

    Phenylpropiolic acid: Contains the phenylprop-2-yn-1-yl group and can undergo similar coupling reactions.

    Hexa-2,5-diyne-1-ol: Contains the hexa-2,5-diyn-1-yl group and can undergo similar oxidation and reduction reactions.

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

dimethyl 2-(4-hydroxyhexa-2,5-diynyl)-2-(3-phenylprop-2-ynyl)propanedioate

InChI

InChI=1S/C20H18O5/c1-4-17(21)13-9-15-20(18(22)24-2,19(23)25-3)14-8-12-16-10-6-5-7-11-16/h1,5-7,10-11,17,21H,14-15H2,2-3H3

InChI Key

IDWKJEXBQNOCKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC#CC1=CC=CC=C1)(CC#CC(C#C)O)C(=O)OC

Origin of Product

United States

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